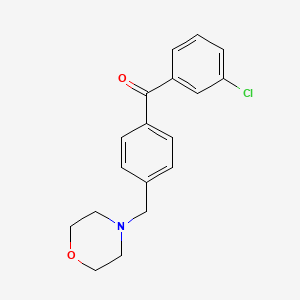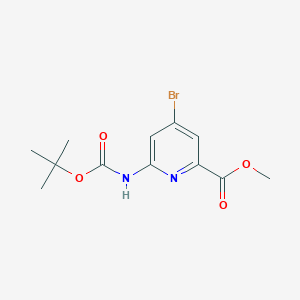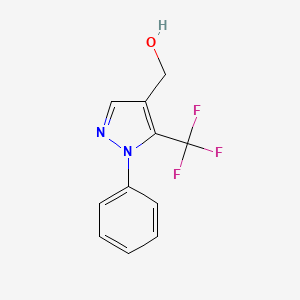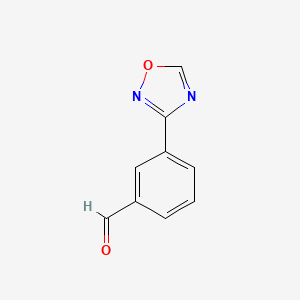
3-Chloro-4'-morpholinomethylbenzophenone
Overview
Description
3-Chloro-4’-morpholinomethylbenzophenone: is a versatile chemical compound with a unique structure that enables its exploration in various scientific fields such as pharmaceuticals, materials science, and organic chemistry. This compound is characterized by the presence of a chloro group, a morpholinomethyl group, and a benzophenone core, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4’-morpholinomethylbenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzyl alcohol and morpholine.
Chlorination: The 3-chloro-4-methoxybenzyl alcohol is chlorinated using phosphorus oxychloride in oxolane at a temperature of 35-45°C to form 3-chloro-4-methoxybenzyl chloride.
Coupling Reaction: The 3-chloro-4-methoxybenzyl chloride is then reacted with morpholine under suitable conditions to form the desired 3-Chloro-4’-morpholinomethylbenzophenone.
Industrial Production Methods: Industrial production methods for 3-Chloro-4’-morpholinomethylbenzophenone may involve large-scale chlorination and coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4’-morpholinomethylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The benzophenone core can undergo oxidation and reduction reactions, leading to the formation of different products.
Cyclization Reactions: The morpholinomethyl group can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzophenones can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or amines.
Scientific Research Applications
3-Chloro-4’-morpholinomethylbenzophenone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4’-morpholinomethylbenzophenone involves its interaction with specific molecular targets and pathways. The chloro group and morpholinomethyl group contribute to its binding affinity and reactivity with biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
- 4-Chloro-4’-morpholinomethylbenzophenone
- 3-Chloro-4’-piperidinylmethylbenzophenone
- 3-Bromo-4’-morpholinomethylbenzophenone
Comparison:
- 4-Chloro-4’-morpholinomethylbenzophenone: Similar structure but with the chloro group at a different position, leading to variations in reactivity and biological activity.
- 3-Chloro-4’-piperidinylmethylbenzophenone: Contains a piperidinylmethyl group instead of a morpholinomethyl group, resulting in different chemical and biological properties.
- 3-Bromo-4’-morpholinomethylbenzophenone: The bromo group can lead to different reactivity patterns compared to the chloro group, affecting its use in various applications.
3-Chloro-4’-morpholinomethylbenzophenone stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-17-3-1-2-16(12-17)18(21)15-6-4-14(5-7-15)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHJBPWNYLXVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642631 | |
| Record name | (3-Chlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-94-3 | |
| Record name | (3-Chlorophenyl)[4-(4-morpholinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine](/img/structure/B1629545.png)

![1,2,3,4-Tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B1629547.png)



![8-(4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B1629555.png)



![Sodium;2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]acetic acid](/img/structure/B1629561.png)

